molecular formula C14H22N2O4S B12079372 tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate

tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate

Cat. No.: B12079372
M. Wt: 314.40 g/mol
InChI Key: WMGLTMLMQXRIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl group, an aminophenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-aminophenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization or chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials, catalysts, and ligands for various chemical reactions .

Biology

In biological research, this compound may be used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays and studies .

Medicine

It can be used in the synthesis of drugs that target specific enzymes or receptors, contributing to the development of new therapeutic agents .

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and surface coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the aminophenyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-aminophenyl)carbamate: Similar structure but with the amino group in the ortho position.

    tert-Butyl (3-(methylamino)propyl)carbamate: Contains a methylamino group instead of an aminophenyl group.

    (3S)-3-(4-aminophenyl)-1-piperidinecarboxylic acid tert-butyl ester: A related compound with a piperidine ring .

Uniqueness

tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate is unique due to the presence of both the sulfonyl and aminophenyl groups. This combination provides distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H22N2O4S

Molecular Weight

314.40 g/mol

IUPAC Name

tert-butyl N-[3-(4-aminophenyl)sulfonylpropyl]carbamate

InChI

InChI=1S/C14H22N2O4S/c1-14(2,3)20-13(17)16-9-4-10-21(18,19)12-7-5-11(15)6-8-12/h5-8H,4,9-10,15H2,1-3H3,(H,16,17)

InChI Key

WMGLTMLMQXRIIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.